2-Bromo-5-chloro-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-fluorophenol: is an organic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-fluorophenol typically involves halogenation reactions. One common method is the bromination of 5-chloro-4-fluorophenol using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum chloride
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium phosphate.
Major Products:
Nucleophilic Substitution: Substituted phenols, ethers, or thioethers.
Oxidation: Quinones or other oxidized phenolic derivatives.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit microbial growth by disrupting cell wall synthesis or enzyme function . In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-5-fluorophenol
- 5-Bromo-2-chloro-4-fluorophenol
Comparison: 2-Bromo-5-chloro-4-fluorophenol is unique due to the presence of three different halogen atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds with fewer halogens, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFLSXFQSNTOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.